
N-(2-Chlorophenyl)-2-methylpropanamide
Overview
Description
N-(2-Chlorophenyl)-2-methylpropanamide (CAS: 5434-52-6), also known as 2-chloroisobutylanilide, is a chlorinated aromatic amide. Its structure features a 2-chlorophenyl group attached to a 2-methylpropanamide backbone. The compound is primarily used in industrial and scientific research, particularly in pharmaceutical synthesis and material science . Its safety data sheet (SDS) highlights standard handling protocols, including precautions for skin/eye contact and storage under inert conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenyl)-2-methylpropanamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-methylpropanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2-chlorobenzoyl chloride+2-methylpropanamide→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorophenyl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 2-chlorobenzoic acid.
Reduction: Formation of N-(2-chlorophenyl)-2-methylpropanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Table 1: Common Synthesis Conditions
Reagent | Role | Conditions |
---|---|---|
2-Chlorobenzoyl chloride | Acylating agent | Anhydrous environment |
2-Methylpropanamide | Amine reactant | Base (e.g., triethylamine) |
Chemistry
N-(2-Chlorophenyl)-2-methylpropanamide serves as an intermediate in the synthesis of more complex organic molecules. It is utilized to create derivatives that may exhibit enhanced properties or activities.
Biology
Research has focused on the biological activity of this compound, particularly its antimicrobial and anti-inflammatory properties. Studies indicate that it may inhibit certain enzymes or receptors, leading to therapeutic effects.
Medicine
This compound is being investigated for potential pharmacological applications in treating various diseases, including neurological disorders. Its mechanism involves modulation of specific molecular targets relevant to disease pathways.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for diverse chemical processes.
Case Studies and Findings
Several studies have explored the efficacy and applications of this compound:
- A study demonstrated its potential as an antimicrobial agent, showing effectiveness against various bacterial strains.
- Research on its anti-inflammatory properties indicated that it could reduce inflammation markers in vitro.
- Investigations into its pharmacological effects highlighted its promise in treating neurodegenerative diseases by targeting specific receptors involved in neuronal signaling pathways.
Mechanism of Action
The mechanism of action of N-(2-Chlorophenyl)-2-methylpropanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic Properties
Key Findings from 35Cl NQR Studies :
- Alkyl vs. Aryl Substituents: Alkyl groups (e.g., methyl, isopropyl) in the side chain lower 35Cl NQR frequencies due to electron-donating inductive effects, reducing the electron density around the chlorine atom. Aryl or chloro-substituted alkyl groups (e.g., benzamide derivatives) increase NQR frequencies via electron-withdrawing effects. For example, N-(2-chlorophenyl)-acetamide exhibits higher frequencies than N-(2-chlorophenyl)-2-methylpropanamide . Exception: N-(2-chlorophenyl)-2,2,2-trichloroacetamide shows anomalous frequency trends due to crystal field effects, underscoring the complexity of structure-property relationships .
Structural Comparison Table :
Pharmacologically Relevant Analogues
Ibuprofen and Naproxen Hybrids :
- N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide: Derived from ibuprofen, this compound replaces the carboxylic acid group with an amide linkage. Synthesized via reaction of 2-(3-chlorophenyl)ethan-1-amine with ibuprofen’s acyl chloride .
- (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide :
Structural and Crystallographic Comparisons
Crystal Structure Analysis :
- N-(Phenyl)-2-chloro-2-methylacetamide: Monoclinic lattice (P21/c) with bond lengths influenced by the chloro-methyl group. The C(S)-C(O) bond length varies with substituent bulkiness .
- N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide : Bulky diphenylethyl groups may induce steric hindrance, affecting crystallinity and solubility. Synthesized via DCC-mediated coupling .
Biological Activity
N-(2-Chlorophenyl)-2-methylpropanamide is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies while providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
This compound, also known as 2-chloro-N-(2-methylpropyl)aniline, features a chlorophenyl group attached to a propanamide backbone. The molecular formula is , with a molecular weight of approximately 185.66 g/mol. The presence of the chlorine atom is significant as it influences the compound's biological interactions and pharmacological properties.
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate access. This mechanism is crucial in modulating metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses.
Biological Activity and Pharmacological Effects
Research has demonstrated several pharmacological effects associated with this compound:
- Antiproliferative Activity : Studies indicate that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines, suggesting potential applications in oncology .
- Antimicrobial Properties : Some derivatives have shown activity against bacterial strains, highlighting their potential use in treating infections .
- Metabolic Effects : Similar compounds have been evaluated for their ability to enhance glucose uptake and modulate insulin sensitivity, which could have implications for diabetes management .
Case Studies and Research Findings
- Anticancer Activity : A study evaluating structurally modified benzylphenoxyacetamides indicated that certain modifications led to enhanced anticancer activity against glioblastoma cell lines. This suggests that this compound could be explored further for its anticancer properties .
- Antimicrobial Screening : Research on related compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. These findings support the hypothesis that this compound could exhibit similar effects .
- Insulin Sensitization : In vivo studies on related thiazolidinone derivatives showed improved insulin sensitivity in diabetic models, suggesting that this compound may also influence metabolic pathways related to insulin resistance .
Data Tables
Below is a summary table highlighting the biological activities observed in various studies involving this compound and its derivatives:
Q & A
Q. What are the established synthetic routes for N-(2-Chlorophenyl)-2-methylpropanamide, and how is purity validated?
Basic Research Question
The compound is typically synthesized via nucleophilic acyl substitution. A common route involves reacting 2-chloroaniline with 2-methylpropanoyl chloride in anhydrous dichloromethane under nitrogen, followed by triethylamine as a base to neutralize HCl byproducts . Purification is achieved via recrystallization (e.g., using ethanol/water mixtures). Purity is validated using:
- HPLC : Retention time comparison against standards.
- Melting Point Analysis : Sharp melting point (e.g., 114–115°C) confirms purity .
- X-ray Diffraction : Single-crystal XRD (e.g., triclinic system, space group P1) provides structural confirmation .
Q. How can discrepancies between computational and experimental crystallographic data be resolved?
Advanced Research Question
Discrepancies in bond lengths/angles or unit cell parameters often arise from disorder, thermal motion, or refinement artifacts. Strategies include:
- Multi-Scan Absorption Correction : Tools like CrysAlis RED mitigate absorption errors .
- SHELXL Refinement : Use of restraints (e.g., DFIX, ISOR) to model disorder or thermal parameters .
- Validation Software : PLATON checks for missed symmetry, voids, and hydrogen-bonding consistency .
Example: A triclinic crystal (a = 8.785 Å, α = 103.12°) refined with SHELXL-2018 showed < 0.01 Å deviation in C-Cl bonds after applying ISOR restraints .
Q. What safety protocols are critical during handling?
Basic Research Question
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation (H333 risk) .
- Waste Disposal : Halogenated waste segregated and treated via incineration .
Q. How can reaction conditions be optimized to reduce by-products in halogenated propanamide synthesis?
Advanced Research Question
Key parameters:
- Temperature : Lower temperatures (0–5°C) reduce side reactions (e.g., over-acylation) .
- Solvent Choice : Anhydrous DCM minimizes hydrolysis of acyl chloride intermediates.
- Catalyst : DMAP (4-dimethylaminopyridine) accelerates reaction, reducing reaction time from 24h to 6h .
Data: A 75% yield was achieved with DCM/TEA/DMAP at 0°C, compared to 50% without DMAP .
Q. Which spectroscopic signatures confirm the structure of this compound?
Basic Research Question
- ¹H NMR (CDCl₃) : δ 8.20 (s, 1H, NH), 7.35–7.25 (m, 4H, Ar-H), 2.45 (q, 1H, CH(CH₃)), 1.30 (d, 6H, CH₃) .
- IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend) .
- MS (EI) : m/z 211 [M]⁺ (C₁₀H₁₁ClNO) .
Q. How do computational tools enhance understanding of this compound’s reactivity?
Advanced Research Question
- DFT Calculations (B3LYP/6-311G )**: Predict electrophilic sites (e.g., amide carbonyl) for nucleophilic attack.
- Molecular Electrostatic Potential (MEP) : Identifies regions prone to halogen bonding (e.g., Cl atom in 2-chlorophenyl group) .
Example: MEP maps align with XRD data, showing Cl···O interactions (3.1 Å) stabilizing crystal packing .
Q. What storage conditions preserve stability?
Basic Research Question
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis.
- Light Sensitivity : Amber vials avoid photodegradation of the chlorophenyl group.
- Desiccant : Silica gel packets prevent moisture absorption .
Q. How are crystallographic challenges like twinning addressed?
Advanced Research Question
- Data Collection : High-resolution data (θ > 25°) improves redundancy. Use SHELXD for twin law identification .
- Refinement : SHELXL-2018’s TWIN/BASF commands model twinning (e.g., twin fraction 0.35 for a hemihedral twin) .
Example: A crystal with α = 94.20° showed twinning; refinement with TWIN/ROTA yielded R₁ = 0.039 .
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-7(2)10(13)12-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCUDKMENCRKFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50280133 | |
Record name | N-(2-Chlorophenyl)-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50280133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5434-52-6 | |
Record name | NSC15661 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15661 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Chlorophenyl)-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50280133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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